3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . For example, bromomethyl cyclopropane can be synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis
Bromomethyl compounds can undergo a variety of chemical reactions due to the presence of the reactive bromomethyl group. These reactions can be used to synthesize a wide range of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound. These properties can include color, density, hardness, melting point, boiling point, and solubility .Scientific Research Applications
Synthesis and Biological Evaluation
The development of fluorinated spiro[indole-thiazinones/thiazolidinones] as antihistamic agents utilized Brønsted acidic ionic liquids as catalysts. These compounds showed potential H1-antagonism indicating their possible application in treating histamine-induced conditions (Arya, Rawat, Dandia, & Sasai, 2012).
A novel approach for synthesizing 3-substituted rhodanines and thiazolidine-2,4-dione derivatives showed successful reactions in water and under solvent-free conditions, indicating the versatility of methods for preparing these derivatives (Aryanasab, Shokri, & Saidi, 2013).
Research on succinimide derivatives, including the synthesis of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, demonstrated promising in vitro antifungal activities, highlighting the potential for novel fungicide development (Cvetković et al., 2019).
The synthesis of substituted 5-(aminomethylene)thiazolidine-2,4-diones explored the combination of medicinally known molecules with a thiazolidinedione ring. These compounds showed antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
The assembly of bioactive heteroaryl thiazolidine-2,4-diones through condensation reactions indicated their potential antimicrobial activities against various pathogens, demonstrating the therapeutic potential of these derivatives (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Catalysts and Synthetic Methods
- Utilization of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as a catalytic system for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones highlighted an efficient method for obtaining high yields of these products, presenting a new avenue for rapid synthesis (Kefayati, Asghari, & Khanjanian, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(bromomethyl)-2-methyl-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2S/c1-7-5(4-6)2-3-10(7,8)9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNZWRPZSQVQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCS1(=O)=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione |
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